Pomalidomide-PEG3-Bromide is a synthetic compound that integrates the immunomodulatory drug pomalidomide with a polyethylene glycol (PEG) linker and a bromide group. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which represent a novel class of therapeutics aimed at targeted protein degradation. Pomalidomide itself is a derivative of thalidomide and has been shown to have significant efficacy in treating multiple myeloma and other hematological malignancies due to its immunomodulatory properties.
The synthesis of Pomalidomide-PEG3-Bromide typically involves the coupling of pomalidomide with a PEG linker that has been functionalized with a bromine atom. The methods for synthesizing pomalidomide conjugates have evolved, focusing on maximizing yield and minimizing byproducts. Recent studies indicate that secondary amines can yield better results compared to primary amines when forming these linkers .
The molecular structure of Pomalidomide-PEG3-Bromide consists of three main components:
The molecular formula for Pomalidomide-PEG3-Bromide is , with a molecular weight of approximately 512.36 g/mol .
Pomalidomide-PEG3-Bromide can participate in several chemical reactions:
The efficiency of these reactions depends on the choice of nucleophiles and reaction conditions, such as solvent and temperature, which can significantly affect yield and selectivity .
Pomalidomide-PEG3-Bromide functions within the context of PROTAC technology:
This mechanism allows for selective degradation of proteins implicated in various diseases, offering a powerful therapeutic strategy .
Relevant data on solubility and stability should be considered when formulating drug delivery systems utilizing this compound .
Pomalidomide-PEG3-Bromide is primarily used in scientific research focused on:
This compound represents a significant advancement in drug design, providing researchers with tools to manipulate cellular processes more effectively .
The structural optimization of cereblon E3 ligase modulators represents a cornerstone in targeted protein degradation therapeutics. Pomalidomide-PEG3-Bromide (C₂₁H₂₆BrN₃O₇, MW 512.36 g/mol) [1] [6] [10] emerges as a third-generation derivative building upon the IMiD pharmacophore. This evolution began with thalidomide’s identification as a cereblon binder, progressed through lenalidomide’s introduction of an amino group at the 4-position of the phthaloyl ring, and culminated in pomalidomide’s enhanced cereblon-binding affinity and reduced off-target effects [7]. The strategic incorporation of a triethylene glycol (PEG3) spacer and terminal bromide in Pomalidomide-PEG3-Bromide addresses critical limitations of earlier IMiDs:
Table 1: Evolution of Key IMiD-Based Protein Degradation Tools
| Compound | Structural Features | Cereblon Binding Affinity | Functional Handle |
|---|---|---|---|
| Thalidomide | Non-PEGylated, phthalimide core | Low (µM range) | None |
| Lenalidomide | 4-Aminophthalimide modification | Moderate | None |
| Pomalidomide | 3-Aminoglutarimide optimization | High (nM range) | None |
| Pomalidomide-PEG3-Br | PEG3-spaced pomalidomide derivative | Retained high affinity | Aliphatic bromide |
Pomalidomide-PEG3-Bromide exemplifies the critical "E3 ligase ligand-linker" architecture required for effective proteolysis-targeting chimera (PROTAC) design. As heterobifunctional molecules, PROTACs consist of three elements: a target protein-binding warhead, an E3 ubiquitin ligase recruiter (e.g., pomalidomide), and a connecting linker [4] [8]. The molecular design of Pomalidomide-PEG3-Bromide specifically addresses key PROTAC engineering challenges:
Recent studies demonstrate PEG3-linked pomalidomide conjugates effectively degrade challenging targets including BRD4, mTOR, and STAT3 at nanomolar concentrations, validating this platform’s versatility [8] [9]. The compound’s physicochemical properties (MW ≈ 512 Da, moderate logP) position it within the acceptable range for cell-permeable PROTACs, overcoming limitations of earlier peptide-based degraders [8].
The aliphatic bromide terminus in Pomalidomide-PEG3-Bromide (CAS# 2417497-04-0) serves as a versatile electrophilic handle enabling diverse conjugation chemistries critical for PROTAC synthesis. This functionality exhibits distinct advantages over carboxylic acid or amine-terminated analogs:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2